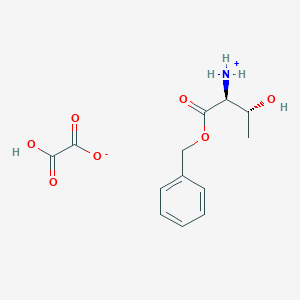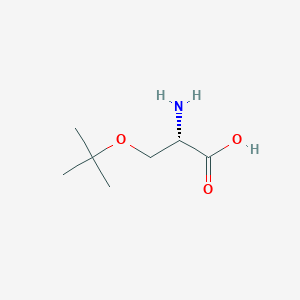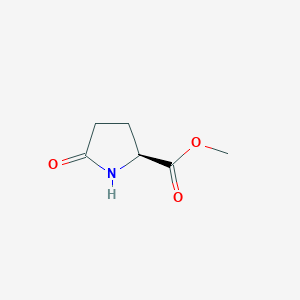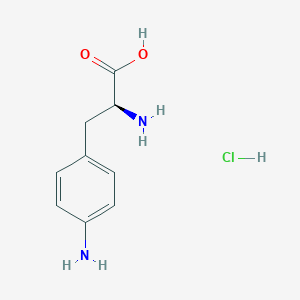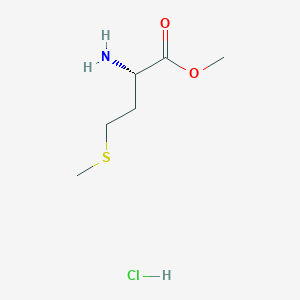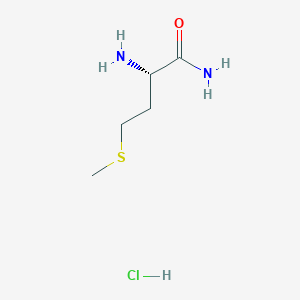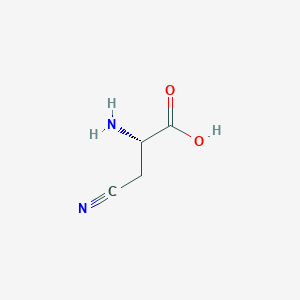
β-氰基-L-丙氨酸
描述
Beta-Cyano-L-alanine, also known as 3-Cyano-L-alanine or β-Cyanoalanine, is an amino acid with the formula NCCH2CH(NH2)CO2H . It is a rare example of a nitrile-containing amino acid and is a white, water-soluble solid . It can be found in common vetch seeds .
Synthesis Analysis
Beta-Cyano-L-alanine arises in nature by the action of cyanide on cysteine, catalyzed by L-3-cyanoalanine synthase . The reaction is as follows: HSCH2CH(NH2)CO2H + HCN → NCCH2CH(NH2)CO2H + H2S .Molecular Structure Analysis
The molecular structure of beta-Cyano-L-alanine is NCCH2CH(NH2)CO2H . Like most amino acids, it exists as a tautomer NCCH2CH(NH3+)CO2− .Chemical Reactions Analysis
Beta-Cyano-L-alanine is converted to aspartic acid and asparagine enzymatically . It plays an important role in cyanide metabolism in plants .Physical And Chemical Properties Analysis
Beta-Cyano-L-alanine is a white, water-soluble solid . It has a molecular weight of 114.104 g·mol−1 . Its chemical formula is C4H6N2O2 .科学研究应用
胱硫醚γ-裂解酶(CSE)抑制
β-氰基-L-丙氨酸 (BCA) 用作胱硫醚γ-裂解酶 (CSE) 的抑制剂,CSE 是一种参与硫化氢 (H2S) 生成的酶。 这种抑制对于研究 H2S 在各种生物过程(如血管生成和高血压)中的生理作用至关重要 .
硫化氢合成研究
BCA 作为 H2S 合成的可逆抑制剂。 这种应用在研究 H2S 对炎症损伤的保护作用方面具有重要意义,特别是在应对脂多糖 (LPS) 等刺激时 .
生物技术生产
β-氰基-L-丙氨酸可能参与生物技术生产过程,因为它与 β-丙氨酸及其衍生物相关,这些衍生物在医药、饲料、食品和其他行业中具有广泛的应用 .
针对乙醇引起的损伤的神经保护
研究表明,BCA 可以消除乙醇对脑缺血/再灌注 (I/R) 损伤的保护作用,表明其在神经保护研究中发挥作用 .
海洋细菌的敏感性
β-氰基-L-丙氨酸已被发现不会抑制细菌、酵母或真核微藻的生长;然而,一些蓝藻对其敏感。 这种特性可能与海洋生物学和生态学相关的研究有关 .
有关每个应用的更详细信息或对其他潜在用途的进一步探索,将需要额外的特定搜索或访问科学数据库。
作用机制
Target of Action
Beta-Cyano-L-alanine, also known as L-Alanine, 3-cyano-, is a nitrile that is widely found in higher plants . It is enzymatically produced by cyanoalanine synthase from cyanide and cysteine as substrates . The primary target of Beta-Cyano-L-alanine is cystathionine γ-lyase (CSE) , an enzyme that plays a crucial role in the transsulfuration pathway, which is essential for the biosynthesis of cysteine.
Mode of Action
Beta-Cyano-L-alanine interacts with its target, CSE, by inhibiting its activity . This inhibition disrupts the normal functioning of the transsulfuration pathway, leading to changes in the metabolism of sulfur-containing amino acids.
Biochemical Pathways
The biochemical pathway affected by Beta-Cyano-L-alanine is the transsulfuration pathway. This pathway is responsible for the conversion of homocysteine to cysteine. When Beta-Cyano-L-alanine inhibits CSE, it disrupts this pathway, leading to an accumulation of homocysteine and a decrease in cysteine production . Additionally, Beta-Cyano-L-alanine is converted to aspartic acid and asparagine enzymatically .
Pharmacokinetics
Given its water-soluble nature , it is likely to have good bioavailability
Result of Action
The inhibition of CSE by Beta-Cyano-L-alanine leads to changes in the metabolism of sulfur-containing amino acids. This can have various molecular and cellular effects, depending on the specific biological context. For example, in the context of cyanide metabolism in plants, Beta-Cyano-L-alanine plays a crucial role .
Action Environment
The action of Beta-Cyano-L-alanine can be influenced by various environmental factors. For instance, its production in plants is likely to be influenced by the presence of cyanide and cysteine, the substrates for the enzyme that produces Beta-Cyano-L-alanine . Additionally, factors that affect the activity of CSE, such as the availability of its substrate homocysteine, can also influence the action of Beta-Cyano-L-alanine.
生化分析
Biochemical Properties
Beta-Cyano-L-alanine interacts with several enzymes, proteins, and other biomolecules. The primary enzyme it interacts with is beta-cyanoalanine synthase, which catalyzes its formation from cysteine and cyanide . This enzyme is located principally in mitochondria, which are the main target for cyanide toxicity . Beta-Cyano-L-alanine also allows the recycling of the reduced nitrogen of cyanide into amino acid synthesis .
Cellular Effects
The effects of Beta-Cyano-L-alanine on cells and cellular processes are primarily related to its role in cyanide metabolism. It helps detoxify cyanide, a potent toxin, thereby protecting cells from cyanide-induced damage
Molecular Mechanism
The molecular mechanism of action of Beta-Cyano-L-alanine involves its conversion to aspartic acid and asparagine enzymatically . This process is facilitated by the enzyme beta-cyanoalanine synthase
Metabolic Pathways
Beta-Cyano-L-alanine is involved in the cyanide detoxification pathway . It is synthesized from cysteine and cyanide by the enzyme beta-cyanoalanine synthase . The metabolic pathways that Beta-Cyano-L-alanine participates in, including any enzymes or cofactors it interacts with, are primarily related to cyanide metabolism .
Subcellular Localization
The enzyme beta-cyanoalanine synthase, which synthesizes Beta-Cyano-L-alanine, is located principally in mitochondria
属性
IUPAC Name |
(2S)-2-amino-3-cyanopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-2-1-3(6)4(7)8/h3H,1,6H2,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRLWGXPSRYJDZ-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C#N)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977873 | |
| Record name | Cyanoalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6232-19-5 | |
| Record name | β-Cyano-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6232-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyano-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanoalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Amino-3-cyanopropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Cyano-L-alanine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B75AJA4DCJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-3-Cyanoalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060245 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



